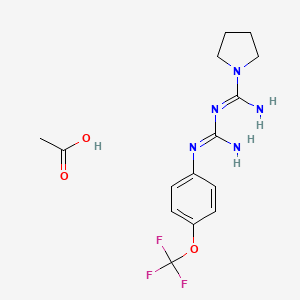

Lixumistat acetate

Description

This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

an activator of AMP-activated protein kinase; structure in first source

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N5O.C2H4O2/c14-13(15,16)22-10-5-3-9(4-6-10)19-11(17)20-12(18)21-7-1-2-8-21;1-2(3)4/h3-6H,1-2,7-8H2,(H4,17,18,19,20);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFDCTOLSXWRDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CCN(C1)C(=NC(=NC2=CC=C(C=C2)OC(F)(F)F)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1CCN(C1)/C(=N/C(=NC2=CC=C(C=C2)OC(F)(F)F)N)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422365-94-3 | |

| Record name | IM-156 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422365943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IM-156 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MS59W493C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lixumistat Acetate: A Technical Guide to the Inhibition of Oxidative Phosphorylation for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Lixumistat acetate (IM156), a novel investigational agent, and its role in the inhibition of oxidative phosphorylation (OXPHOS). We will delve into its mechanism of action, summarize key preclinical and clinical data, provide detailed experimental protocols for assessing its effects, and discuss its therapeutic potential in oncology.

Introduction: The Rationale for Targeting Oxidative Phosphorylation in Cancer

For decades, the "Warburg effect"—the observation that cancer cells predominantly favor glycolysis even in the presence of oxygen—dominated the understanding of cancer metabolism. However, recent research has illuminated the critical role of mitochondrial oxidative phosphorylation in supporting the bioenergetic and biosynthetic demands of tumor growth, proliferation, and resistance to therapy[1]. The OXPHOS pathway is the primary source of ATP in many cancer cells and provides essential metabolic precursors[2].

This dependency on mitochondrial respiration presents a therapeutic vulnerability. Cancer cells with high OXPHOS activity, often associated with resistance to chemotherapy and other targeted agents, are particularly susceptible to metabolic inhibitors[3]. This compound is a first-in-class, orally administered small molecule biguanide designed to exploit this dependency by directly targeting a critical component of the OXPHOS pathway[3].

Mechanism of Action: this compound as a Protein Complex 1 Inhibitor

Lixumistat's primary mechanism of action is the potent and specific inhibition of Protein Complex 1 (PC1), also known as NADH:ubiquinone oxidoreductase, the first and largest enzyme of the mitochondrial electron transport chain (ETC)[2].

The process of inhibition and its downstream consequences are as follows:

-

Binding to PC1: Lixumistat binds to PC1, preventing the oxidation of NADH to NAD+.

-

Disruption of Electron Flow: This blockage halts the transfer of electrons from NADH into the ETC.

-

Reduced Proton Pumping: Consequently, the pumping of protons from the mitochondrial matrix to the intermembrane space by PC1 ceases.

-

Decreased Mitochondrial Membrane Potential (ΔΨm): The reduction in proton pumping leads to a decrease in the electrochemical gradient across the inner mitochondrial membrane.

-

Inhibition of ATP Synthesis: The diminished proton-motive force impairs the function of ATP synthase (Complex V), leading to a significant reduction in mitochondrial ATP production.

-

Metabolic Shift: To compensate for the loss of ATP from OXPHOS, cancer cells may be forced to rely more heavily on glycolysis, a less efficient energy production pathway.

This cascade of events ultimately creates an energy crisis within the cancer cell, suppressing its growth and potentially enhancing its sensitivity to other anticancer treatments.

Figure 1: Mechanism of this compound Inhibition of OXPHOS.

Quantitative Data from Clinical Investigations

Lixumistat has been evaluated in clinical trials, most notably the Phase 1b COMBAT-PC trial, which assessed its safety and efficacy in combination with standard-of-care chemotherapy (gemcitabine and nab-paclitaxel) for patients with advanced pancreatic ductal adenocarcinoma (PDAC).

| Parameter | Lixumistat (400 mg QD) + Chemo (n=8-10) |

| Overall Response Rate (ORR) | 50% - 62.5% |

| Partial Response (PR) | 50% - 62.5% |

| Stable Disease (SD) | 37.5% |

| Disease Control Rate (DCR) | 80% - 100% |

| Median Progression-Free Survival (PFS) | 7.4 - 9.7 months |

| Median Overall Survival (OS) | 18.0 months |

| Data from response-evaluable patients treated at the Recommended Phase 2 Dose (RP2D) of 400 mg once daily (QD). Note that reported numbers vary slightly between sources due to different data cutoff points. |

| Adverse Event (AE) Category | Details |

| Recommended Phase 2 Dose (RP2D) | 400 mg once daily |

| Dose Limiting Toxicities (DLTs) | None reported at 400 mg; observed at 800 mg |

| Grade 4 or 5 Toxicities | None reported |

| Common Treatment-Related AEs (Any Grade) | Nausea (68%), Diarrhea (46%), Emesis (41%) |

| Most Common AEs at RP2D | Grade 1 or 2 nausea/vomiting, rash, fatigue, and diarrhea |

These results are encouraging, showing a favorable safety profile and promising efficacy signals in a difficult-to-treat cancer, warranting further investigation in larger, randomized trials.

Experimental Protocols for Assessing OXPHOS Inhibition

Evaluating the bioenergetic effects of Lixumistat requires a suite of specialized assays. Below are detailed protocols for key experiments.

This assay directly measures the rate of cellular respiration and is a primary indicator of OXPHOS activity. The Seahorse XF Analyzer is a standard instrument for this purpose.

-

Principle: The assay measures real-time oxygen concentration in a transient micro-chamber. Sequential injection of mitochondrial stressors (inhibitors of different ETC complexes) allows for the calculation of key parameters of mitochondrial function.

-

Workflow:

Figure 2: Workflow for Measuring Oxygen Consumption Rate (OCR).

-

Detailed Protocol:

-

Cell Seeding: Seed cells (e.g., 2.5 x 10⁴ cells/well) in a Seahorse XFe96 cell culture plate and allow them to adhere overnight.

-

Drug Treatment: Treat cells with various concentrations of this compound or a vehicle control for a predetermined duration (e.g., 30 minutes to 24 hours).

-

Assay Preparation: Wash cells with pre-warmed XF assay medium and incubate in a non-CO₂ incubator for 1 hour to allow for temperature and pH equilibration.

-

Instrument Setup: Calibrate the Seahorse XF Analyzer and prepare the injector ports with mitochondrial stressors:

-

Port A: Oligomycin (inhibits ATP synthase)

-

Port B: FCCP (a protonophore that uncouples the proton gradient, inducing maximal respiration)

-

Port C: Rotenone & Antimycin A (inhibit Complex I and III, respectively, to shut down mitochondrial respiration)

-

-

Data Acquisition: Place the cell plate in the analyzer. Measure the baseline OCR, then sequentially inject the compounds from Ports A, B, and C, measuring OCR after each injection.

-

Analysis: Use the resulting OCR profile to calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A significant decrease in basal and maximal respiration in Lixumistat-treated cells indicates effective OXPHOS inhibition.

-

This biochemical assay directly measures the enzymatic activity of Complex I in isolated mitochondria.

-

Principle: The assay measures the rate of NADH oxidation, which is catalyzed by Complex I. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

-

Protocol:

-

Mitochondrial Isolation: Isolate mitochondria from cultured cells or tissue samples using standard differential centrifugation techniques.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 25 mM KCl, 25 mM MOPS, pH 7.4). Add isolated mitochondria (e.g., 25 μg/mL) to the buffer.

-

Inhibitor Addition: To isolate Complex I activity, add inhibitors for downstream complexes, such as Antimycin A (50 nM) to block Complex III. Add ubiquinone-1 (100 µM) as an electron acceptor.

-

Lixumistat Incubation: Add varying concentrations of this compound to the experimental wells and a vehicle control to others.

-

Initiate Reaction: Start the reaction by adding NADH (200 µM).

-

Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation (ε₃₄₀ = 6200 M⁻¹cm⁻¹) is proportional to Complex I activity.

-

Confirmation: Confirm that the measured activity is specific to Complex I by demonstrating its inhibition with a known Complex I inhibitor, such as rotenone (100 nM).

-

This assay quantifies the total cellular ATP content, providing a direct readout of the cell's energy status following Lixumistat treatment.

-

Principle: A luciferase-based assay is commonly used. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The amount of light emitted is directly proportional to the ATP concentration.

-

Protocol:

-

Cell Culture and Treatment: Seed cells in a white, opaque 96-well plate and treat with Lixumistat for the desired time.

-

Cell Lysis and Reagent Addition: Add a reagent that both lyses the cells to release ATP and contains the luciferase/luciferin substrate.

-

Incubation: Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a microplate reader.

-

Quantification: Determine ATP concentration by comparing the sample readings to a standard curve generated with known ATP concentrations. A significant drop in luminescence indicates reduced ATP levels.

-

This assay assesses the integrity of the mitochondrial membrane potential, which is disrupted by OXPHOS inhibition.

-

Principle: Cationic fluorescent dyes, such as Tetramethylrhodamine (TMRM) or JC-1, accumulate in the mitochondrial matrix in a potential-dependent manner. In healthy, energized mitochondria with a high ΔΨm, the dye aggregates and fluoresces red (JC-1) or shows a strong signal (TMRM). When ΔΨm collapses, the dye disperses into the cytoplasm as monomers, fluorescing green (JC-1) or showing a weaker signal (TMRM).

-

Protocol (using JC-1):

-

Cell Culture and Treatment: Culture cells and treat them with Lixumistat as described previously.

-

Dye Loading: Remove the treatment medium, wash the cells with a buffer (e.g., PBS), and incubate them with JC-1 dye solution in the dark at 37°C for 15-30 minutes.

-

Washing: Wash the cells to remove excess dye.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. Read the green fluorescence (excitation ~485 nm, emission ~530 nm) and the red fluorescence (excitation ~535 nm, emission ~590 nm).

-

Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in Lixumistat-treated cells indicates a collapse of the mitochondrial membrane potential.

-

Therapeutic Implications and Future Directions

The inhibition of OXPHOS by this compound represents a promising strategy for cancer treatment, particularly for tumors reliant on mitochondrial metabolism.

-

Overcoming Drug Resistance: Many cancer therapies induce a metabolic shift towards increased OXPHOS, contributing to acquired drug resistance. By inhibiting this escape pathway, Lixumistat has the potential to re-sensitize resistant tumors to chemotherapy and other targeted agents.

-

Precision Medicine: The efficacy of Lixumistat is likely to be greatest in patient subpopulations whose tumors are highly dependent on OXPHOS. Identifying biomarkers for this metabolic phenotype will be crucial for patient selection.

-

Combination Therapies: As demonstrated in the COMBAT-PC trial, Lixumistat's most promising application appears to be in combination with standard cytotoxic agents, where it can weaken the cancer cells' metabolic resilience and enhance therapeutic efficacy.

-

Broader Applications: Lixumistat has received Orphan Drug Designations from the FDA for both pancreatic cancer and glioblastoma multiforme, highlighting its potential in other aggressive cancers known to have high metabolic demands.

Future research will focus on randomized Phase 2 and 3 trials to confirm the clinical benefit of Lixumistat, the identification of predictive biomarkers, and the exploration of its utility in other OXPHOS-dependent malignancies.

Conclusion

This compound is a potent inhibitor of oxidative phosphorylation that acts by targeting Protein Complex 1 of the electron transport chain. This mechanism disrupts mitochondrial energy production, leading to an ATP deficit and suppressed tumor cell growth. Preclinical and early-phase clinical data have demonstrated a favorable safety profile and encouraging anti-tumor activity, particularly in combination with chemotherapy for advanced pancreatic cancer. The detailed experimental protocols provided herein offer a framework for further research into Lixumistat and other OXPHOS inhibitors, which represent a novel and vital frontier in metabolic-targeted cancer therapy.

References

Lixumistat Acetate: A Technical Guide to a Novel Protein Complex 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lixumistat acetate (also known as IM156 and HL156A) is a potent, orally available small molecule that acts as a selective inhibitor of mitochondrial Protein Complex 1 (PC1), a critical component of the electron transport chain. By targeting oxidative phosphorylation (OXPHOS), this compound disrupts cellular energy metabolism, a pathway increasingly recognized for its role in the pathobiology of cancer and fibrotic diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its investigation.

Introduction

This compound is a novel biguanide, a chemical derivative of metformin, with significantly greater potency in activating AMP-activated protein kinase (AMPK) and inhibiting OXPHOS.[1][2][3] Its primary molecular target is Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[4][5] Inhibition of PC1 by this compound leads to a decrease in ATP production and a subsequent activation of AMPK, a key cellular energy sensor. This mechanism of action makes this compound a promising therapeutic candidate for diseases characterized by metabolic dysregulation, such as cancer and fibrosis.

In oncology, this compound is being investigated for its potential to overcome resistance to conventional therapies, a phenomenon often associated with a metabolic shift towards increased OXPHOS activity in tumor cells. The drug has received Orphan Drug Designation from the FDA for the treatment of pancreatic cancer and glioblastoma multiforme. In the context of fibrosis, this compound has demonstrated anti-fibrotic effects by mitigating the transformation of fibroblasts into myofibroblasts, a key event in the progression of fibrotic diseases.

Chemical and Physical Properties

| Property | Value |

| Synonyms | IM156, HL156A |

| Chemical Formula | C₁₃H₁₆F₃N₅O (Lixumistat) |

| Molecular Weight | 315.29 g/mol (Lixumistat) |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound's primary mechanism of action is the inhibition of Protein Complex 1 (PC1) in the mitochondrial electron transport chain. This inhibition disrupts the process of oxidative phosphorylation (OXPHOS), leading to a reduction in cellular ATP production. The decrease in the ATP:AMP ratio activates AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.

Activated AMPK initiates a cascade of downstream signaling events aimed at restoring energy homeostasis. These include the inhibition of anabolic processes, such as protein synthesis via the mTOR pathway, and the stimulation of catabolic processes, such as glycolysis. In cancer cells that are highly dependent on OXPHOS for their energy and biosynthetic needs, this disruption of mitochondrial respiration can lead to cell cycle arrest and apoptosis.

In fibrotic diseases, the activation of AMPK by this compound has been shown to interfere with the pro-fibrotic signaling of Transforming Growth Factor-beta (TGF-β). This interference mitigates the differentiation of fibroblasts into collagen-producing myofibroblasts, thereby reducing the excessive deposition of extracellular matrix that characterizes fibrosis.

Figure 1: Mechanism of action of this compound.

Preclinical and Clinical Data

In Vitro Anti-Cancer Activity

This compound has demonstrated robust in vitro activity in various cancer cell lines, including those from pancreatic ductal adenocarcinoma (PDAC) and glioblastoma multiforme (GBM).

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U87 MG | Glioblastoma | Data not available in searched results | |

| A172 | Glioblastoma | Data not available in searched results | |

| LN443 | Glioblastoma | Data not available in searched results | |

| U118 | Glioblastoma | Data not available in searched results | |

| T98-G | Glioblastoma | Data not available in searched results | |

| U-251 MG | Glioblastoma | Data not available in searched results | |

| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Specific IC50 values not available in searched results |

Note: While the provided search results indicate activity in these cell lines, specific IC50 values were not found.

In Vivo Anti-Cancer Efficacy

Preclinical studies in animal models have shown that this compound can inhibit tumor growth as a single agent and in combination with other therapies.

In Vivo Anti-Fibrotic Efficacy

In a bleomycin-induced mouse model of pulmonary fibrosis, daily oral administration of this compound (IM156) at doses of 10 mg/kg and 30 mg/kg, starting 7 days after lung injury, significantly attenuated body and lung weight changes and reduced lung fibrosis and inflammatory cell infiltration.

Table 2: In Vivo Anti-Fibrotic Efficacy of this compound

| Animal Model | Treatment | Dosing | Key Findings | Reference |

| Bleomycin-induced pulmonary fibrosis (mouse) | This compound (IM156) | 10 and 30 mg/kg, oral, daily | Attenuated body/lung weight changes; Reduced lung fibrosis and inflammation |

Clinical Trial Data

A Phase 1b clinical trial (NCT05497778) evaluated this compound in combination with gemcitabine and nab-paclitaxel as a frontline therapy for patients with advanced pancreatic cancer.

Table 3: Phase 1b Clinical Trial Results in Advanced Pancreatic Cancer

| Parameter | Result |

| Recommended Phase 2 Dose (RP2D) | 400 mg once daily |

| Objective Partial Response (at RP2D, n=8) | 62.5% (5 patients) |

| Stable Disease (at RP2D, n=8) | 37.5% (3 patients) |

| Disease Control Rate (at RP2D, n=8) | 100% |

| Median Progression-Free Survival (PFS) | 9.7 months |

| Median Overall Survival (OS) | 18 months |

A first-in-human, dose-escalation study (NCT03272256) in patients with advanced solid tumors established a recommended Phase 2 dose of 800 mg once daily for monotherapy, with the most common treatment-related adverse events being gastrointestinal in nature.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the IC50 value of this compound in adherent cancer cell lines.

Materials:

-

This compound stock solution (in DMSO)

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Figure 2: Workflow for a cell viability (MTT) assay.

Oxygen Consumption Rate (OCR) Assay (Seahorse XF Analyzer)

This protocol provides a general framework for measuring mitochondrial respiration in cells treated with this compound.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

This compound

-

Mitochondrial stress test compounds:

-

Oligomycin (Complex V inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/Antimycin A (Complex I/III inhibitors)

-

-

Cells of interest

-

Seahorse XF Assay Medium

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

-

Drug Treatment: Pre-treat cells with this compound for the desired duration.

-

Assay Preparation: Replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.

-

Compound Loading: Load the mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) into the appropriate ports of the hydrated sensor cartridge. Specific concentrations need to be optimized for each cell line and experimental condition.

-

Seahorse Assay: Place the cell culture microplate and the sensor cartridge into the Seahorse XF Analyzer and initiate the measurement protocol.

-

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Figure 3: Workflow for an oxygen consumption rate assay.

Western Blot for AMPK and Smad Phosphorylation

This protocol outlines the general steps for assessing the phosphorylation status of AMPK and Smad proteins following treatment with this compound.

Materials:

-

Cells or tissue lysates treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-Smad2/3, anti-Smad2/3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells or tissues and quantify protein concentration using a BCA assay.

-

SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPKα) overnight at 4°C. Optimal antibody dilutions should be determined empirically.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-AMPKα) to normalize for protein loading.

Figure 4: General workflow for Western blotting.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This protocol is a general guideline for inducing and evaluating pulmonary fibrosis in mice.

Materials:

-

C57BL/6 mice

-

Bleomycin sulfate

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

-

Intratracheal instillation device

-

This compound for oral administration

Procedure:

-

Fibrosis Induction: Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1-3 U/kg) in sterile saline. Control mice receive saline only.

-

Drug Treatment: Begin oral administration of this compound at the desired dose (e.g., 10 or 30 mg/kg daily) at a specified time point after bleomycin instillation (e.g., day 7).

-

Monitoring: Monitor the body weight and clinical signs of the mice throughout the study.

-

Endpoint Analysis: At a predetermined endpoint (e.g., day 14 or 21), euthanize the mice and collect lung tissue.

-

Assessment of Fibrosis:

-

Histology: Fix, embed, and section the lung tissue. Stain with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).

-

Hydroxyproline Assay: Homogenize a portion of the lung tissue and measure the hydroxyproline content, a quantitative marker of collagen.

-

Immunohistochemistry/Western Blot: Analyze the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and phosphorylated Smad proteins.

-

Figure 5: Workflow for a bleomycin-induced pulmonary fibrosis model.

Conclusion

This compound is a promising therapeutic agent with a unique mechanism of action that targets the metabolic vulnerabilities of cancer and fibrotic diseases. Its ability to inhibit Protein Complex 1 and subsequently activate AMPK provides a strong rationale for its continued investigation in these and other indications. The data summarized and the protocols provided in this technical guide are intended to facilitate further research into the therapeutic potential of this novel compound. As our understanding of the role of cellular metabolism in disease continues to grow, agents like this compound may offer new and effective treatment strategies for patients with high unmet medical needs.

References

- 1. IM156, a new AMPK activator, protects against polymicrobial sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. immunomet.com [immunomet.com]

- 4. Phase I study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors. - ASCO [asco.org]

- 5. Immunomet Therapeutics Inc. announces publication of “First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors”. – Immunomet [immunomet.com]

Preclinical Efficacy of Lixumistat Acetate in Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lixumistat acetate (also known as IM156 or NV-556) is a novel, first-in-class oral inhibitor of mitochondrial complex I. Preclinical studies have demonstrated its potential as a broad-spectrum anti-fibrotic agent. By modulating cellular metabolism, Lixumistat interrupts key pathological processes in the progression of fibrosis. This technical guide provides an in-depth overview of the preclinical data on Lixumistat in various fibrosis models, details the experimental protocols used in these studies, and illustrates the underlying signaling pathways and experimental workflows.

Mechanism of Action

Lixumistat's anti-fibrotic activity stems from its function as a mitochondrial complex I inhibitor. This inhibition leads to a decrease in ATP production, which in turn activates AMP-activated protein kinase (AMPK).[1] AMPK is a central regulator of cellular energy homeostasis and its activation has been shown to counteract fibrotic processes.[2][3][4]

The activation of AMPK by Lixumistat mitigates the pro-fibrotic signaling of Transforming Growth Factor-beta (TGF-β), a key cytokine in the development of fibrosis.[1] Lixumistat inhibits the TGF-β-dependent differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for the excessive deposition of extracellular matrix (ECM) components, such as collagen, that characterize fibrotic tissue. This is manifested by a reduction in the expression of alpha-smooth muscle actin (α-SMA), a marker of myofibroblast activation, and decreased collagen deposition.

Preclinical Studies in Fibrosis Models

Lixumistat has demonstrated anti-fibrotic efficacy in a range of preclinical models of pulmonary, liver, renal, and peritoneal fibrosis. The following tables summarize the key findings. Specific quantitative data from these preclinical studies are not publicly available and therefore the results are presented qualitatively.

In Vivo Studies

| Fibrosis Model | Animal Model | Key Endpoints | Reported Efficacy of Lixumistat | Citation |

| Pulmonary Fibrosis | Bleomycin-induced | Lung hydroxyproline, Ashcroft score, Histology | Statistically significant, dose-dependent reduction in fibrosis with both prophylactic and therapeutic dosing. | |

| Liver Fibrosis (NASH) | STAM (Streptozotocin + High-Fat Diet) | Sirius Red staining (collagen), Histology | Decreased liver fibrosis. | |

| Liver Fibrosis (NASH) | MCD (Methionine-choline-deficient diet) | Sirius Red staining (collagen), Histology | Decreased liver fibrosis. | |

| Renal Fibrosis | Not specified (likely UUO) | Not specified | Anti-fibrotic activity demonstrated. | |

| Peritoneal Fibrosis | Not specified | Not specified | Anti-fibrotic activity demonstrated. |

In Vitro Studies

| Cell Model | Inducing Agent | Key Endpoints | Reported Efficacy of Lixumistat | Citation |

| Human Pulmonary Fibroblasts | TGF-β | Oxygen Consumption Rate (OCR), α-SMA expression, Collagen deposition | Abolished TGF-β-dependent fibroblast activation; Reduced α-SMA and collagen. | |

| Human Hepatic Stellate Cells (LX-2) | TGF-β1 | Collagen production, Gene expression of fibrotic markers (e.g., COL1A1) | Decreased collagen production. |

Detailed Experimental Protocols

The following are representative protocols for the key in vivo and in vitro models used to evaluate the anti-fibrotic effects of compounds like Lixumistat.

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis

This is the most common model for studying idiopathic pulmonary fibrosis (IPF).

Protocol:

-

Animals: C57BL/6 mice (male, 8-10 weeks old) are commonly used due to their susceptibility to bleomycin-induced fibrosis.

-

Induction of Fibrosis:

-

Anesthetize mice (e.g., with ketamine/xylazine or isoflurane).

-

Administer a single intratracheal dose of bleomycin sulfate (typically 1.5-3.0 U/kg) in a small volume of sterile saline (e.g., 50 µL). Control animals receive saline only.

-

-

This compound Administration:

-

Prophylactic Regimen: Begin daily oral administration of Lixumistat at a specified dose one day before or on the day of bleomycin instillation.

-

Therapeutic Regimen: Begin daily oral administration of Lixumistat at a specified dose starting 7-10 days after bleomycin instillation, once the fibrotic process has been established.

-

Note: Specific doses of Lixumistat used in these preclinical studies are not publicly available.

-

-

Endpoint Analysis (typically at day 14 or 21):

-

Sacrifice animals and harvest lung tissue.

-

Histology: Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, section, and stain with Masson's trichrome or Picrosirius Red to visualize collagen deposition. Score fibrosis severity using the Ashcroft scoring system.

-

Biochemistry: Homogenize the remaining lung tissue to measure total collagen content using a hydroxyproline assay.

-

In Vivo Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

This model is widely used to study chemically-induced liver injury and fibrosis.

Protocol:

-

Animals: Male C57BL/6 or BALB/c mice (8-10 weeks old).

-

Induction of Fibrosis:

-

Administer CCl4 (typically 0.5-1.0 mL/kg body weight, diluted in corn oil or olive oil) via intraperitoneal injection twice weekly for 4-8 weeks.

-

-

This compound Administration:

-

Administer Lixumistat or vehicle daily via oral gavage, either starting with the first CCl4 injection (prophylactic) or after a few weeks of CCl4 administration to model a therapeutic intervention.

-

-

Endpoint Analysis:

-

At the end of the study period, collect blood for serum liver enzyme analysis (ALT, AST).

-

Harvest liver tissue.

-

Histology: Fix liver sections in formalin and stain with Picrosirius Red to quantify the collagen proportional area.

-

Gene Expression: Extract RNA from liver tissue to analyze the expression of fibrotic markers such as Col1a1 and Acta2 (α-SMA) by RT-qPCR.

-

In Vitro Model: TGF-β-Induced Fibroblast Activation

This model allows for the direct assessment of a compound's effect on the key cellular driver of fibrosis.

Protocol:

-

Cell Culture:

-

Culture human hepatic stellate cells (LX-2) or primary human lung fibroblasts in DMEM supplemented with fetal bovine serum (FBS).

-

Plate cells at a desired density and allow them to adhere.

-

-

Treatment:

-

Starve cells in low-serum media (e.g., 0.5% FBS) for 24 hours.

-

Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with recombinant human TGF-β1 (typically 2-10 ng/mL) for 24-48 hours to induce myofibroblast differentiation.

-

-

Endpoint Analysis:

-

Western Blot: Lyse cells and perform Western blotting to analyze the protein expression of α-SMA and collagen type I.

-

RT-qPCR: Extract total RNA and perform RT-qPCR to measure the mRNA expression levels of ACTA2 (α-SMA) and COL1A1.

-

Immunofluorescence: Fix cells and perform immunofluorescence staining for α-SMA to visualize stress fiber formation.

-

Conclusion and Future Directions

Preclinical evidence strongly suggests that this compound has significant anti-fibrotic properties across multiple organ systems. Its unique mechanism of action, targeting cellular metabolism to inhibit the fundamental process of fibroblast activation, positions it as a promising therapeutic candidate for a variety of fibrotic diseases. Lixumistat has completed a Phase 1 study in healthy volunteers, which demonstrated target engagement at clinically relevant doses. This provides a strong rationale for its continued clinical development, including a planned Phase 2 proof-of-concept study in patients with idiopathic pulmonary fibrosis. Further research is warranted to fully elucidate its efficacy and safety profile in different patient populations and to explore its potential in combination with existing or emerging anti-fibrotic therapies.

References

Lixumistat Acetate: A Technical Guide to a First-in-Class OXPHOS Inhibitor in Oncology and Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lixumistat acetate (IM156) is a novel, orally administered small molecule biguanide that acts as a potent and selective inhibitor of Protein Complex 1 (PC1) of the mitochondrial electron transport chain. By targeting oxidative phosphorylation (OXPHOS), Lixumistat disrupts the primary energy production pathway in highly metabolic cells, presenting a promising therapeutic strategy for cancers dependent on this pathway and for fibrotic diseases. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound. It includes available data on its efficacy and safety, detailed experimental methodologies for key studies, and visual representations of its mechanism and development workflow.

Introduction

Cellular metabolism has emerged as a critical hallmark of cancer and other proliferative diseases. Many tumor cells and activated fibroblasts exhibit a heightened reliance on oxidative phosphorylation (OXPHOS) to meet their energetic and biosynthetic demands. This metabolic dependency presents a therapeutic vulnerability. This compound was developed to exploit this vulnerability by inhibiting Protein Complex 1 (PC1), the entry point for electrons into the electron transport chain, thereby disrupting OXPHOS.[1] This leads to energy stress and, ultimately, cell death in susceptible cells.[2] Lixumistat has demonstrated potential in preclinical models of various cancers, including pancreatic ductal adenocarcinoma (PDAC), glioblastoma multiforme (GBM), gastric, lymphoma, and lung cancers, as well as in models of fibrosis.[3] It has received Orphan Drug Designation from the FDA for the treatment of pancreatic cancer and glioblastoma multiforme.[2]

Mechanism of Action

Lixumistat's primary mechanism of action is the inhibition of PC1 in the mitochondrial OXPHOS pathway.[2] This inhibition leads to a reduction in ATP production and an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).

Signaling Pathways

Oncology: In cancer cells that are highly dependent on OXPHOS for energy, the inhibition of PC1 by Lixumistat leads to a significant reduction in ATP supply. This energy crisis can induce apoptosis and inhibit cell proliferation. Furthermore, by inhibiting OXPHOS, Lixumistat may counteract the metabolic reprogramming that contributes to resistance to conventional chemotherapies.

Fibrosis: In fibrotic diseases, Lixumistat's mechanism involves the modulation of the TGF-β signaling pathway. Inhibition of OXPHOS and subsequent activation of AMPK can interfere with the TGF-β-induced differentiation of fibroblasts into myofibroblasts, a key process in the development of fibrosis. This is achieved, in part, by inhibiting the downstream signaling of the TGF-β receptor, including the phosphorylation of Smad proteins.

Preclinical Development

Lixumistat has undergone extensive preclinical evaluation in both in vitro and in vivo models of cancer and fibrosis.

In Vitro Studies

Cytotoxicity Assays:

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Lixumistat in various cancer cell lines.

-

General Protocol: Cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours). Cell viability is then assessed using a standard method such as the MTT or CellTiter-Glo assay. The IC50 value is calculated from the dose-response curve. Note: Specific IC50 values for Lixumistat across a panel of cancer cell lines are not publicly available at the time of this writing.

Oxygen Consumption Rate (OCR) Assays:

-

Objective: To confirm the on-target effect of Lixumistat on mitochondrial respiration.

-

General Protocol: Cancer cells or fibroblasts are seeded in a Seahorse XF analyzer plate. After baseline OCR measurements, Lixumistat is injected, and the change in OCR is monitored in real-time. A significant decrease in OCR following Lixumistat treatment confirms the inhibition of OXPHOS.

In Vivo Studies

Xenograft Models:

-

Objective: To evaluate the anti-tumor efficacy of Lixumistat in animal models.

-

General Protocol for Pancreatic Cancer Xenograft: Human pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) are subcutaneously implanted into immunocompromised mice. Once tumors reach a palpable size, mice are randomized to receive vehicle control or this compound orally at various doses and schedules. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and may be analyzed for biomarkers. Note: Specific tumor growth inhibition data from these studies are not publicly available.

Preclinical Pharmacokinetics:

-

Objective: To determine the pharmacokinetic profile of Lixumistat in animal models.

-

General Protocol: A single dose of this compound is administered to rodents (e.g., mice or rats) via oral or intravenous routes. Blood samples are collected at various time points, and the plasma concentrations of Lixumistat are determined using LC-MS/MS. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are then calculated. Note: Detailed pharmacokinetic parameters from rodent studies are not publicly available.

Clinical Development

Lixumistat has progressed to clinical trials, with a focus on pancreatic cancer.

Phase 1b Study in Advanced Pancreatic Cancer (NCT05497778)

-

Study Design: A single-arm, dose-escalation and expansion study of Lixumistat in combination with gemcitabine and nab-paclitaxel as a first-line treatment for patients with advanced pancreatic adenocarcinoma.

-

Patient Population: Patients with previously untreated, advanced pancreatic cancer.

-

Treatment Regimen: Lixumistat was administered orally once daily (QD) in combination with the standard chemotherapy regimen. Doses of 400 mg and 800 mg of Lixumistat were evaluated. The recommended Phase 2 dose (RP2D) was determined to be 400 mg QD.

Clinical Efficacy and Safety Data:

| Parameter | Value |

| Patient Demographics (at RP2D, n=8) | |

| Mean Age (years) | 66.5 ± 8 |

| Female (%) | 63 |

| Efficacy (at RP2D, n=8 response-evaluable) | |

| Objective Partial Response (PR) (%) | 62.5 |

| Stable Disease (SD) (%) | 37.5 |

| Disease Control Rate (DCR) (%) | 100 |

| Median Progression-Free Survival (PFS) (months) | 9.7 (95% CI: 5.75-NA) |

| Median Overall Survival (OS) (months) | 18 (95% CI: 8.5-NA) |

| Safety (Across all dose levels, n=22) | |

| Any-grade Treatment-Related Adverse Events (TRAEs) (%) | 86 |

| Most Common TRAEs (any grade) | Nausea (68%), Diarrhea (46%), Emesis (41%) |

| Grade 4 or 5 Toxicities | None reported |

Data from the Phase 1b study presented at the 2025 ASCO-GI Meeting.

Future Directions

The promising results from the Phase 1b study in pancreatic cancer warrant further investigation in larger, randomized controlled trials to confirm the efficacy and safety of Lixumistat in this setting. Additionally, the preclinical data in other OXPHOS-dependent cancers, such as glioblastoma, suggest that Lixumistat could have broader applications in oncology. The anti-fibrotic properties of Lixumistat also open avenues for its development in various fibrotic diseases. A precision medicine approach, utilizing biomarkers to identify patients most likely to respond to OXPHOS inhibition, will be crucial for the future success of Lixumistat.

Conclusion

This compound is a first-in-class OXPHOS inhibitor with a well-defined mechanism of action. Preclinical studies have demonstrated its potential as an anti-cancer and anti-fibrotic agent. Early clinical data in advanced pancreatic cancer are encouraging, showing a manageable safety profile and promising efficacy when combined with standard chemotherapy. Further clinical development is underway to fully elucidate the therapeutic potential of this novel metabolic inhibitor.

References

Lixumistat Acetate and Its Impact on Mitochondrial ATP Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lixumistat acetate, also known as EIPA (5-(N-ethyl-N-isopropyl)amiloride) and IM156, is a molecule of significant interest in metabolic research and drug development. Initially recognized for its role as an inhibitor of the plasma membrane Na+/H+ exchanger 1 (NHE1), recent studies have illuminated its effects on mitochondrial bioenergetics, particularly its influence on ATP production. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action on mitochondria, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction

Mitochondria are central to cellular energy metabolism, with the majority of cellular ATP being generated through oxidative phosphorylation (OXPHOS). The electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane, plays a pivotal role in this process. This compound has emerged as a modulator of mitochondrial function, exhibiting a nuanced mechanism of action that appears to involve both indirect effects, mediated by changes in intracellular ion homeostasis, and potentially direct effects on mitochondrial components. This guide will dissect these mechanisms and their consequences for mitochondrial ATP synthesis.

Mechanism of Action

The influence of this compound on mitochondrial ATP production is multifaceted, with evidence supporting two primary pathways: an indirect route via inhibition of the plasma membrane Na+/H+ exchanger 1 (NHE1) and a more direct action on mitochondrial Protein Complex I (PC1).

Indirect Mechanism via NHE1 Inhibition

The most well-characterized primary target of this compound (as EIPA) is the Na+/H+ exchanger 1 (NHE1) located on the plasma membrane.[1] Inhibition of NHE1 disrupts the extrusion of protons (H+) from the cell, leading to a decrease in intracellular pH (pHi) and potential alterations in intracellular calcium (Ca2+) concentrations.[1][2] These ionic shifts indirectly impact mitochondrial function. A decrease in pHi can influence the activity of various mitochondrial enzymes and transport systems. Furthermore, changes in intracellular Ca2+ levels can affect mitochondrial Ca2+ uptake, a key regulator of the tricarboxylic acid (TCA) cycle and, consequently, the supply of reducing equivalents (NADH and FADH2) to the electron transport chain.[2] Some evidence also points to the existence of a mitochondrial Na+/H+ exchanger (mNHE1), which could be a more direct mitochondrial target for this compound.[3]

References

- 1. Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Silencing of cardiac mitochondrial NHE1 prevents mitochondrial permeability transition pore opening - PubMed [pubmed.ncbi.nlm.nih.gov]

Lixumistat acetate (IM156) structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lixumistat acetate, also known as IM156, is a novel and potent orally bioavailable biguanide derivative of metformin. It functions as a powerful activator of AMP-activated protein kinase (AMPK) and an inhibitor of oxidative phosphorylation (OXPHOS) by targeting mitochondrial complex I.[1][2][3] This dual mechanism of action positions this compound as a promising therapeutic candidate for a range of diseases, including various cancers and fibrotic conditions. This document provides a comprehensive technical overview of the structure, chemical properties, mechanism of action, and key experimental findings related to this compound.

Chemical Structure and Properties

This compound is the acetate salt of the active compound Lixumistat. Its chemical structure and key properties are summarized below.

Structure of Lixumistat (Free Base):

Table 1: Chemical Identifiers and Properties of Lixumistat and this compound

| Property | Lixumistat (IM156 - Free Base) | This compound (IM156 Acetate) | Reference(s) |

| Synonyms | IM156, HL156A, HL271 | IM156 acetate, HL156A acetate, HL271 acetate | [4][5] |

| Molecular Formula | C₁₃H₁₆F₃N₅O | C₁₅H₂₀F₃N₅O₃ | |

| Molecular Weight | 315.29 g/mol | 375.35 g/mol | |

| CAS Number | 1422365-93-2 | Not explicitly found | |

| SMILES | C1CCN(C1)C(=N)NC(=N)Nc2ccc(cc2)OC(F)(F)F | CC(=O)O.C1CCN(C1)C(=N)NC(=N)Nc2ccc(cc2)OC(F)(F)F | |

| InChIKey | NGFUHJWVBKTNOE-UHFFFAOYSA-N | Not explicitly found | |

| Appearance | White solid | Not specified | |

| Solubility | DMSO: 63 mg/mL (199.81 mM) Ethanol: 20 mg/mL Water: Insoluble | DMSO: 50 mg/mL (133.21 mM) | |

| Storage | Powder: -20°C for 3 years In solvent: -80°C for 1 year | Powder: 4°C (sealed, away from moisture and light) In solvent: -80°C for 6 months, -20°C for 1 month | |

| pKa | Data not available in searched literature | Data not available in searched literature | |

| logP | Data not available in searched literature | Data not available in searched literature |

Mechanism of Action

This compound exerts its biological effects primarily through two interconnected mechanisms: activation of AMPK and inhibition of mitochondrial complex I, a key component of the electron transport chain responsible for oxidative phosphorylation (OXPHOS).

Inhibition of Oxidative Phosphorylation (OXPHOS)

Lixumistat directly inhibits protein complex I (PC1) of the mitochondrial electron transport chain. This inhibition disrupts the flow of electrons and reduces the production of ATP, the primary energy currency of the cell. Cancer cells, particularly those that are resistant to other therapies, often exhibit a high dependence on OXPHOS for their energy needs, making them vulnerable to inhibitors like Lixumistat.

Activation of AMP-activated Protein Kinase (AMPK)

The inhibition of OXPHOS by Lixumistat leads to an increase in the cellular AMP:ATP ratio. This change in the energy state of the cell allosterically activates AMPK, a master regulator of cellular metabolism. Activated AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP (e.g., glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein synthesis). Lixumistat has been shown to be a more potent activator of AMPK than metformin.

The signaling pathway is illustrated in the diagram below:

Caption: this compound inhibits Complex I, leading to AMPK activation.

Preclinical and Clinical Findings

This compound has been evaluated in a variety of preclinical models and has undergone Phase I clinical trials.

In Vitro Studies

Table 2: Summary of In Vitro Activity of this compound (IM156)

| Cell Line/System | Experiment | Key Findings | Reference(s) |

| NIH3T3 mouse fibroblast cells | Western Blot | Dose- and time-dependent increase in AMPKα1 Thr172 phosphorylation (0.31-10 μM) | |

| Rat Peritoneal Mesothelial Cells (RPMCs) | EMT marker analysis | Inhibited high glucose-induced myofibroblast transdifferentiation and EMT markers. | |

| Various cancer cell lines | Cell Viability/Apoptosis | Blocks OXPHOS and increases apoptosis. |

In Vivo Studies

Table 3: Summary of In Vivo Studies of this compound (IM156)

| Animal Model | Dosing Regimen | Key Findings | Reference(s) |

| C57BL/6J mice (aging model) | 50 mg/kg in drinking water for 2 months | Attenuated age-related cognitive decline. | |

| Mice with diet-induced obesity | Not specified | Did not significantly affect body weight, blood glucose, or insulin levels. | |

| BALB/c mice (pharmacokinetics) | 15 mg/kg p.o. every other day | Highly distributed to lung, liver, and kidney. | |

| Murine bleomycin model of pulmonary fibrosis | Daily oral administration | Reduced lung fibrosis and inflammatory cell infiltration. | |

| Cecal ligation and puncture (CLP)-induced sepsis model in mice | Not specified | Increased survival rate, reduced bacterial burden, and attenuated organ damage. |

Clinical Trials

A first-in-human, open-label, dose-escalation Phase I study (NCT03272256) was conducted in patients with advanced solid tumors.

Table 4: Key Parameters of the Phase I Clinical Trial of IM156 (NCT03272256)

| Parameter | Details | Reference(s) |

| Patient Population | Adults with advanced solid tumors refractory to standard therapies. | |

| Dosing Regimens | 100 mg to 1200 mg orally, every other day or daily. | |

| Maximum Tolerated Dose (MTD) | Not reached. | |

| Recommended Phase 2 Dose (RP2D) | Determined based on tolerability. | |

| Safety and Tolerability | Well-tolerated with manageable adverse events. | |

| Efficacy | Modest clinical activity with stable disease observed in 32% of patients. | |

| Pharmacokinetics | Dose-proportional increase in Cmax and AUC. |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized protocols for key assays used in the evaluation of this compound.

Western Blot for AMPK Phosphorylation

This protocol describes the detection of phosphorylated AMPK in cell lysates.

Caption: A generalized workflow for Western blot analysis.

-

Cell Culture and Treatment: Plate cells (e.g., NIH3T3) and allow them to adhere. Treat with varying concentrations of this compound (e.g., 0.31-10 µM) for a specified duration (e.g., 4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for assessing the pharmacokinetic profile of this compound in a murine model.

Caption: A typical workflow for an in vivo pharmacokinetic study.

-

Animal Acclimatization: House mice (e.g., BALB/c) in a controlled environment for at least one week before the experiment.

-

Drug Formulation: Prepare this compound in a suitable vehicle for oral administration.

-

Dosing: Administer a single oral dose of this compound (e.g., 15 mg/kg) to the mice.

-

Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein or retro-orbital bleeding) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Extraction: Extract Lixumistat from the plasma samples, typically by protein precipitation with an organic solvent.

-

LC-MS/MS Analysis: Quantify the concentration of Lixumistat in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Conclusion

This compound (IM156) is a promising therapeutic agent with a well-defined mechanism of action involving the dual inhibition of OXPHOS and activation of AMPK. Preclinical and early clinical data have demonstrated its potential in oncology and fibrotic diseases with a favorable safety profile. Further clinical development is warranted to fully elucidate its therapeutic efficacy in targeted patient populations. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals.

References

- 1. IM156, a new AMPK activator, protects against polymicrobial sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IM156, a new AMPK activator, protects against polymicrobial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunomet Therapeutics Inc. announces publication of “First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors”. – Immunomet [immunomet.com]

- 4. immunomet.com [immunomet.com]

- 5. Modulation of Oxidative Phosphorylation with IM156 Attenuates Mitochondrial Metabolic Reprogramming and Inhibits Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Lixumistat Acetate: A Deep Dive into its Impact on the Tumor Microenvironment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lixumistat acetate (formerly CX-6258 or IM156), an orally administered small molecule biguanide, is a potent and selective inhibitor of mitochondrial Protein Complex 1 (PC1), a critical component of the oxidative phosphorylation (OXPHOS) pathway. A growing body of evidence suggests that many cancer cells, particularly those exhibiting resistance to conventional therapies, are heavily reliant on OXPHOS for their energy demands. By targeting this metabolic vulnerability, this compound presents a novel therapeutic strategy to suppress tumor growth and overcome drug resistance. This technical guide provides a comprehensive overview of this compound's mechanism of action and its multifaceted impact on the tumor microenvironment (TME), integrating available clinical data with detailed preclinical findings and experimental protocols to facilitate further research and development in this promising area of oncology.

Introduction: Targeting a Metabolic Vulnerability in Cancer

Cancer cells exhibit remarkable metabolic plasticity, often rewiring their energy production pathways to sustain rapid proliferation and adapt to the harsh conditions of the tumor microenvironment. While the "Warburg effect," or aerobic glycolysis, has long been a central tenet of cancer metabolism, the importance of oxidative phosphorylation is increasingly recognized, especially in the context of therapeutic resistance.[1] Tumors with high OXPHOS activity often display an aggressive phenotype and are associated with a hypoxic TME, which can limit the efficacy of immunotherapies.[1]

This compound directly targets this reliance on OXPHOS by inhibiting PC1 of the electron transport chain.[2] This mode of action leads to decreased ATP production and subsequent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This guide will explore the downstream consequences of this primary mechanism on the key components of the TME: cancer-associated fibroblasts (CAFs), the extracellular matrix (ECM), and the immune infiltrate.

Mechanism of Action: Inhibition of OXPHOS and AMPK Activation

This compound's primary molecular target is Protein Complex 1 of the mitochondrial respiratory chain.[3] By inhibiting PC1, it disrupts the flow of electrons, leading to a reduction in proton pumping and a subsequent decrease in ATP synthesis via oxidative phosphorylation.[2] This energy stress is reflected in an increased AMP:ATP ratio, which is a potent activator of AMPK. Activated AMPK, in turn, phosphorylates a multitude of downstream targets to restore energy balance, generally by switching off anabolic processes and switching on catabolic ones.

Figure 1: Core mechanism of this compound.

Impact on Cancer-Associated Fibroblasts and the Extracellular Matrix

The dense fibrotic stroma, largely composed of activated cancer-associated fibroblasts (CAFs) and the extracellular matrix (ECM) they produce, is a hallmark of many aggressive tumors, including pancreatic ductal adenocarcinoma (PDAC). This stromal barrier can impede drug delivery and promote tumor progression.

Preclinical studies have demonstrated that this compound possesses significant anti-fibrotic properties. It has been shown to inhibit the transforming growth factor-beta (TGF-β)-dependent activation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM deposition. This inhibition is characterized by a reduction in the expression of alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation, and a decrease in collagen deposition. Mechanistically, this anti-fibrotic effect is believed to be mediated through the activation of AMPK.

While specific quantitative data from preclinical cancer models are not extensively available in the public domain, the established anti-fibrotic mechanism provides a strong rationale for Lixumistat's ability to remodel the tumor stroma.

Experimental Protocols for Assessing the Impact on CAFs and ECM

To facilitate further research into the quantitative effects of this compound on the tumor stroma, the following experimental protocols are provided.

3.1.1. Co-culture of Cancer Cells and Fibroblasts

This protocol allows for the in vitro study of the interaction between cancer cells and fibroblasts and the effect of this compound on this crosstalk.

Figure 2: Experimental workflow for cancer cell-fibroblast co-culture.

Methodology:

-

Fibroblast Culture: Culture primary human cancer-associated fibroblasts or a suitable fibroblast cell line (e.g., MRC-5) in fibroblast growth medium.

-

Plating Fibroblasts: Seed fibroblasts into 6-well plates at a density that allows them to reach approximately 80% confluency at the time of co-culture initiation.

-

Tumor Cell Spheroid Formation: Culture cancer cells (e.g., pancreatic cancer cell lines like PANC-1 or MIA PaCa-2) in low-adhesion plates with spheroid-forming medium to generate tumor spheroids.

-

Co-culture Initiation: Once fibroblasts are attached and have spread, carefully place the tumor spheroids onto the fibroblast monolayer.

-

Treatment: After a 24-48 hour co-culture period to allow for initial interaction, treat the cells with varying concentrations of this compound or a vehicle control.

-

Endpoint Analysis: After the desired treatment duration (e.g., 48-72 hours), assess the following:

-

α-SMA Expression: Fix the cells and perform immunofluorescence staining for α-SMA to visualize and quantify myofibroblast differentiation. Alternatively, lyse the cells for Western blot analysis of α-SMA protein levels.

-

Collagen Deposition: Use Sirius Red staining to visualize and quantify collagen deposition in the cell culture wells.

-

Cytokine Profiling: Collect the conditioned media to analyze the secretion of key cytokines such as TGF-β and IL-6 using ELISA.

-

3.1.2. Quantification of Collagen in Tumor Tissue Sections

This protocol provides a method for quantifying collagen deposition in preclinical tumor xenograft models treated with this compound.

Methodology:

-

Tissue Preparation: Harvest tumors from vehicle- and Lixumistat-treated animals and fix them in 10% neutral buffered formalin. Embed the tissues in paraffin and cut 5 µm sections.

-

Staining:

-

Masson's Trichrome Stain: This stain will differentiate collagen (blue) from muscle and cytoplasm (red) and nuclei (dark brown/black).

-

Picrosirius Red Stain: This stain, when viewed under polarized light, allows for the visualization of collagen fiber organization and thickness.

-

-

Imaging: Digitize the stained slides using a whole-slide scanner.

-

Quantification: Use image analysis software (e.g., ImageJ with appropriate plugins) to quantify the area of collagen staining relative to the total tissue area. For Picrosirius Red-stained slides under polarized light, the birefringence of collagen can be quantified to assess fiber alignment and density.

Impact on the Immune Microenvironment and Hypoxia

The metabolic reprogramming of the TME by this compound is also hypothesized to have a significant impact on the immune landscape and tumor hypoxia.

-

Alleviation of Hypoxia: By inhibiting OXPHOS, Lixumistat reduces oxygen consumption by cancer cells. This can lead to a less hypoxic TME, which may, in turn, reduce the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor that drives angiogenesis, metabolic adaptation, and immune evasion.

-

Modulation of Immune Cells: The TME is often infiltrated by a variety of immune cells, some with anti-tumor (e.g., CD8+ cytotoxic T lymphocytes) and others with pro-tumor (e.g., M2-polarized tumor-associated macrophages (TAMs), regulatory T cells) functions. By altering the metabolic landscape and cytokine milieu, Lixumistat may shift the balance towards a more anti-tumor immune response. For example, a less hypoxic environment could enhance the function of cytotoxic T cells.

Experimental Protocols for Assessing the Immune Microenvironment

4.1.1. Multi-color Flow Cytometry for Immune Cell Profiling

This protocol allows for the detailed characterization and quantification of various immune cell populations within the tumor.

References

Methodological & Application

Lixumistat Acetate: Application Notes and Protocols for In Vitro Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lixumistat acetate (also known as IM156) is an orally available, potent small molecule inhibitor of mitochondrial Protein Complex 1 (PC1), a key component of the electron transport chain. By targeting oxidative phosphorylation (OXPHOS), this compound disrupts cellular metabolism, leading to reduced ATP production and the activation of AMP-activated protein kinase (AMPK).[1][2][3] This mechanism makes it a promising agent for the treatment of various cancers, particularly those reliant on OXPHOS for energy and survival, including pancreatic, glioblastoma, gastric, lymphoma, and lung cancers.[2] Preclinical data have demonstrated robust in vitro activity of this compound in various cancer cell lines.[2]

These application notes provide a comprehensive guide for the in vitro use of this compound in cancer cell line research, including detailed experimental protocols and data presentation guidelines.

Data Presentation

Effective concentrations of this compound can vary between different cancer cell lines. It is crucial to perform dose-response studies to determine the half-maximal inhibitory concentration (IC50) for each cell line of interest. The following table provides an example of how to present such quantitative data.

Table 1: Example Cytotoxicity of this compound in Human Cancer Cell Lines

| Cancer Type | Cell Line | Treatment Duration (hours) | IC50 (µM) | Assay Method |

| Pancreatic | PANC-1 | 72 | User-determined | CellTiter-Glo® |

| Pancreatic | MiaPaCa-2 | 72 | User-determined | SRB Assay |

| Glioblastoma | U-87 MG | 72 | User-determined | MTT Assay |

| Glioblastoma | LN-229 | 72 | User-determined | Real-Time Cell Analysis |

| Lung (NSCLC) | A549 | 72 | User-determined | CellTiter-Glo® |

| Gastric | AGS | 72 | User-determined | SRB Assay |

Note: The IC50 values in this table are placeholders. Researchers must determine these values experimentally for their specific cell lines and conditions. A study in NIH3T3 mouse fibroblast cells showed that this compound at concentrations between 0.31 µM and 10 µM significantly increased AMPK phosphorylation.

Signaling Pathway

This compound's primary mechanism of action is the inhibition of Protein Complex 1 (PC1) in the mitochondrial electron transport chain. This leads to a decrease in oxidative phosphorylation (OXPHOS) and a subsequent reduction in cellular ATP levels. The resulting increase in the AMP:ATP ratio activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits anabolic pathways, such as the mTOR signaling pathway, to conserve energy and can induce cell cycle arrest and apoptosis.

Caption: this compound signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro efficacy of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay

This protocol describes how to determine the IC50 value of this compound in a cancer cell line using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well clear bottom, white-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Workflow:

Caption: General workflow for a cell viability assay.

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete medium).

-

-

Cell Adherence:

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on its AMPK activation profile, is 0.1 µM to 100 µM.

-

Include a vehicle control (DMSO at the same concentration as the highest drug concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

-

-

Incubation:

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

-

Cell Viability Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Protocol 2: Western Blot Analysis of AMPK Activation

This protocol outlines the procedure to detect the phosphorylation of AMPK, a key downstream target of this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) for a specified time (e.g., 4 hours). Include a vehicle control.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add RIPA buffer to each well, scrape the cells, and collect the lysate.

-

Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash again and apply the chemiluminescent substrate.

-

-

Imaging:

-

Capture the signal using a chemiluminescence imaging system.

-

Analyze the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.

-

Protocol 3: Oxidative Phosphorylation (OXPHOS) Inhibition Assay

This protocol describes the use of a Seahorse XF Analyzer to measure the effect of this compound on the oxygen consumption rate (OCR), a direct measure of OXPHOS.

Materials:

-

Cancer cell line of interest

-

Seahorse XF cell culture microplate

-

This compound

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Seahorse XF Analyzer

-

Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Cell Seeding:

-

Seed cells in a Seahorse XF microplate at the optimal density and allow them to adhere overnight.

-

-

Drug Treatment: